3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione
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Overview
Description
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione is a natural product found in Actinomadura melliaura with data available.
Scientific Research Applications
1. Structure and Formation Analysis
The title compound, a polycyclic bisanhydro trimer, was studied for its structure and formation in relation to similar compounds. This research sheds light on the geometry and formation mechanisms of complex organic structures like the specified compound (Jircitano et al., 1994).
2. Synthesis and Evaluation for Medical Imaging
Research focused on synthesizing and evaluating derivatives of triazoles as potential ligands for medical imaging, specifically for positron emission tomography (PET). This application is crucial in the development of diagnostic tools in medicine (Majo et al., 2008).
3. Antimicrobial Activity Studies
Studies on novel triazole derivatives have shown that they possess antimicrobial activities against various microorganisms. This research is significant for developing new antimicrobial agents (Bektaş et al., 2007).
4. Caspase-3 Inhibition for Disease Treatment
Research has been conducted on disubstituted 1,2,3-triazoles as potent inhibitors against caspase-3, an enzyme involved in apoptosis. This is particularly relevant in the context of treating diseases like cancer and neurodegeneration (Jiang & Hansen, 2011).
Properties
Molecular Formula |
C33H34N4O9 |
---|---|
Molecular Weight |
630.6 g/mol |
IUPAC Name |
3-[6-[(5-amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione |
InChI |
InChI=1S/C33H34N4O9/c1-36-31(41)24-22-14-7-3-5-9-17(14)35-26(22)27-23(25(24)32(36)42)15-8-4-6-10-18(15)37(27)33-29(40)28(39)30(43-2)20(46-33)13-45-21-11-19(38)16(34)12-44-21/h3-10,16,19-21,28-30,33,35,38-40H,11-13,34H2,1-2H3 |
InChI Key |
BPQSCNQWKTWUJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C3C4=CC=CC=C4NC3=C5C(=C2C1=O)C6=CC=CC=C6N5C7C(C(C(C(O7)COC8CC(C(CO8)N)O)OC)O)O |
Synonyms |
AT 2433-B2 AT2433-B2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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